2,2-dimethyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}propanamide
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Overview
Description
2,2-dimethyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}propanamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the piperazine and phenyl groups. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2,2-dimethyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), exhibit diverse biological activities.
Piperazine Derivatives: Compounds like piperazine and its derivatives are known for their use in pharmaceuticals, particularly as anthelmintics and antipsychotics.
Phenyl Derivatives: Phenyl-containing compounds, such as benzene derivatives, are widely used in various chemical industries.
Uniqueness
2,2-dimethyl-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}propanamide is unique due to its combination of the thiazole, piperazine, and phenyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C20H26N4O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H26N4O2S/c1-20(2,3)18(26)22-19-21-15(14-27-19)13-17(25)24-11-9-23(10-12-24)16-7-5-4-6-8-16/h4-8,14H,9-13H2,1-3H3,(H,21,22,26) |
InChI Key |
BHDNPBKPBDORTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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